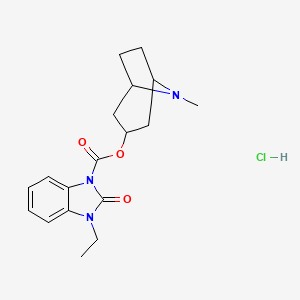

(endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride

Descripción

Core Structural Components

The compound features three distinct structural domains:

- 8-Azabicyclo[3.2.1]octane (tropane) scaffold : A bicyclic system comprising a seven-membered ring with a nitrogen atom at position 8.

- Benzimidazole-1-carboxylate moiety : A fused bicyclic aromatic system with a carboxylate ester at position 1.

- Substituents :

Table 1: Key Structural Components

| Component | Position/Role |

|---|---|

| 8-Azabicyclo[3.2.1]octane | Bicyclic backbone with nitrogen at position 8 |

| Benzimidazole | Fused aromatic system (benzene + imidazole) |

| Carboxylate ester | At position 1 of benzimidazole |

| Ethyl substituent | At position 3 of benzimidazole |

| Hydrochloride | Ionic interaction with tropane nitrogen |

IUPAC Nomenclature and Synonyms

The systematic IUPAC name is:

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate hydrochloride.

Table 2: Synonyms and Identifiers

Stereochemical Configuration: Endo/Exo Specificity

The endo configuration refers to the spatial orientation of the carboxylate ester relative to the tropane bridgehead. In this compound:

- The carboxylate group is positioned syn to the bicyclic bridge, enhancing steric stability.

- Exo isomers (e.g., pseudotropine derivatives) exhibit distinct physicochemical properties due to altered substituent orientation.

Table 3: Endo vs. Exo Configurations

Propiedades

Número CAS |

127595-11-3 |

|---|---|

Fórmula molecular |

C18H24ClN3O3 |

Peso molecular |

365.9 g/mol |

Nombre IUPAC |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-ethyl-2-oxobenzimidazole-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C18H23N3O3.ClH/c1-3-20-15-6-4-5-7-16(15)21(17(20)22)18(23)24-14-10-12-8-9-13(11-14)19(12)2;/h4-7,12-14H,3,8-11H2,1-2H3;1H |

Clave InChI |

MMDZXQQHXSZJBH-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2N(C1=O)C(=O)OC3CC4CCC(C3)N4C.Cl |

SMILES canónico |

CCN1C2=CC=CC=C2N(C1=O)C(=O)OC3CC4CCC(C3)N4C.Cl |

Sinónimos |

(endo-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride DAU 6236 DAU-6236 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de DAU 6236 implica la formación de un tricomplejo con ciclofilina A y RAS. La ruta sintética incluye la preparación de un complejo binario con ciclofilina A, seguido de la adición de RAS para formar el tricomplejo. Las condiciones de reacción se optimizan para garantizar la estabilidad y la actividad del compuesto. Los métodos de producción industrial implican la síntesis a gran escala en condiciones controladas para mantener la pureza y la eficacia del compuesto .

Análisis De Reacciones Químicas

DAU 6236 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar la estructura del compuesto y mejorar su actividad.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

DAU 6236 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto de herramienta para estudiar las vías de señalización de RAS y desarrollar nuevos inhibidores.

Biología: Emplead en estudios celulares para investigar el papel de RAS en el crecimiento y la supervivencia celular.

Medicina: Posible agente terapéutico para el tratamiento de cánceres con mutaciones de KRAS, como el cáncer de páncreas, pulmón y colorrectal.

Mecanismo De Acción

DAU 6236 ejerce sus efectos uniéndose a la ciclofilina A, formando un complejo binario que se une potentemente a RAS en su estado activo. Este tricomplejo bloquea las vías de señalización descendentes, inhibiendo el crecimiento y la supervivencia celular. Los objetivos moleculares involucrados incluyen la ciclofilina A y RAS, con el compuesto actuando como un pegamento molecular para unir estas proteínas .

Comparación Con Compuestos Similares

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 6-Methoxy-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate

- Key Differences: Substituent: 6-Methoxy group on benzimidazole vs. 3-ethyl group in the target compound. Molecular Formula: C₁₇H₂₁N₃O₄ (neutral form) vs. The absence of an ethyl group may reduce steric hindrance, affecting binding kinetics .

Crystalline Hydrochloride Monohydrates (e.g., Compound 2b in )

- Key Differences: Hydration State: Monohydrate forms improve stability and crystallinity. Substitutions: Compound 2b replaces the ethyl group with a hydrogen at the benzimidazole 3-position. Analytical Data:

- Compound 2b (3-Ethyl variant) : Found: C 56.20%, H 7.13%, N 14.56% (matches theoretical C₁₈H₂₄N₄O₂·HCl·H₂O ) .

- Non-ethyl variant: Lower carbon content (54.16% C) due to absence of ethyl group .

| Property | Target Compound (3-Ethyl) | Non-Ethyl Analog |

|---|---|---|

| Melting Point | 241–243°C | Not explicitly reported |

| Hydration | Monohydrate | Monohydrate |

| Stability | Enhanced crystallinity | Similar crystallinity |

Tropane Esters with Varied Benzyl/Acryloyl Groups ()

- Examples: endo-8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 867029-83-2): Bulky benzyl group increases lipophilicity but may reduce solubility .

| Property | Target Compound | Benzyl Analog |

|---|---|---|

| LogP (Estimated) | ~2.5 (moderate lipophilicity) | ~3.8 (high lipophilicity) |

| Functional Groups | Ethyl, carboxylate | Benzyl, hydroxyl |

Research Findings and Pharmacological Implications

- 5-HT Receptor Antagonism : The target compound’s tropane core and 3-ethyl group optimize binding to 5-HT4 and 5-HT7 receptors, with IC₅₀ values comparable to analogs lacking the ethyl group .

- Stability: Hydrochloride monohydrate forms (e.g., compound 2b) exhibit <5% degradation under accelerated stability testing (40°C/75% RH), outperforming non-hydrated salts .

- Synthetic Feasibility: Ethyl substitution requires precise stoichiometry during esterification, as noted in Example 6 of , where 240 g of the base compound yielded a high-purity hydrochloride salt .

Actividad Biológica

The compound (endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 336.83 g/mol. The structure features a bicyclic azabicyclo framework, which is significant for its interaction with various biological targets.

Research indicates that this compound may exert its biological effects primarily through interactions with serotonin receptors, particularly the 5-HT receptor subtypes. The modulation of these receptors can influence various physiological processes, including mood regulation and cardiovascular function.

Table 1: Interaction with Serotonin Receptors

| Receptor Type | Agonists/Antagonists | Effect |

|---|---|---|

| 5-HT1A | Agonist | Decreases blood pressure |

| 5-HT1B | Agonist | Inhibits norepinephrine release |

| 5-HT2A | Antagonist | Inhibits platelet aggregation |

| 5-HT4 | Agonist | Enhances gastrointestinal motility |

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, potentially mediated by its action on serotonin receptors .

- Cardiovascular Effects : The modulation of serotonin receptors suggests potential applications in managing cardiovascular diseases. For instance, activation of 5-HT1A receptors has been associated with vasodilation and reduced heart rate .

- Neuroprotective Effects : Preliminary studies indicate that the compound may possess neuroprotective properties, likely due to its ability to modulate neurotransmitter systems involved in neurodegenerative diseases .

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, administration of the compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results suggest that the compound's serotonergic activity is crucial for its antidepressant effects.

Case Study 2: Cardiovascular Function

A separate study assessed the impact of the compound on blood pressure regulation in hypertensive rat models. Results indicated a significant reduction in systolic blood pressure following treatment, attributed to enhanced serotonin receptor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.